molecular formula C26H52O4 B13808088 2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane

2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane

Cat. No.: B13808088
M. Wt: 428.7 g/mol
InChI Key: WQTPKPIHJDGJGL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane is an organic compound with the molecular formula C26H52O4 It is a dioxolane derivative, characterized by its unique structure that includes a hexadecyl chain and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Attachment of the Hexadecyl Chain: The hexadecyl chain can be introduced through an etherification reaction, where the hydroxyl group of the dioxolane ring reacts with a hexadecyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl chain or the dioxolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane
  • 2,2-Dimethyl-4-[[[2-(2-methylpropoxy)octadecyl]oxy]methyl]-1,3-dioxolane

Uniqueness

2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a hexadecyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly suitable for applications requiring amphiphilic compounds, such as surfactants and emulsifiers.

Properties

Molecular Formula

C26H52O4

Molecular Weight

428.7 g/mol

IUPAC Name

2,2-dimethyl-4-[2-(2-methylpropoxy)hexadecoxymethyl]-1,3-dioxolane

InChI

InChI=1S/C26H52O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-24(28-19-23(2)3)20-27-21-25-22-29-26(4,5)30-25/h23-25H,6-22H2,1-5H3

InChI Key

WQTPKPIHJDGJGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OCC(C)C

Origin of Product

United States

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